(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone
Description
Properties
Molecular Formula |
C16H16FN3O |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H16FN3O/c17-14-6-2-1-5-13(14)16(21)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8H,9-12H2 |
InChI Key |
FNYYNYOLGITIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Fluorobenzoyl Chloride with Piperazine Derivatives
The most direct method involves reacting 2-fluorobenzoyl chloride with 1-(pyridin-2-yl)piperazine under basic conditions. This nucleophilic acyl substitution leverages the electrophilicity of the acyl chloride and the nucleophilicity of the piperazine’s secondary amine.
Procedure :
-
Deprotonation : 1-(Pyridin-2-yl)piperazine is treated with sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) at 0°C to generate the reactive amide ion.
-
Acylation : 2-Fluorobenzoyl chloride is added dropwise, followed by stirring at 25°C for 1–2 hours.
-
Workup : The mixture is quenched with ice-cold 1 M HCl, extracted with ethyl acetate, and dried over magnesium sulfate.
Key Considerations :
Multi-Step Functionalization Approaches
Protection-Deprotection Sequences
Complex piperazine derivatives often require protective groups to prevent side reactions.
Stepwise Synthesis :
-
Protection : The piperazine nitrogen is shielded with a trimethylsilyl (TMS) group using chlorotrimethylsilane (TMSCl).
-
Coupling : The TMS-protected piperazine reacts with 2-fluorobenzoyl chloride in 2-methyltetrahydrofuran at 25°C.
-
Deprotection : The TMS group is removed via hydrolysis with aqueous KHSO₄.
Yield : 85–90% after deprotection.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, NaH, 25°C, 1–2 h | 72–88% | Simple, fewer steps | Requires anhydrous conditions |
| Suzuki Coupling | Pd(OAc)₂, K₃PO₄, reflux | 98% | High yield, scalable | Limited to boronic acid availability |
| Protection-Deprotection | TMSCl, 2-methyl-THF, hydrolysis | 85–90% | Prevents side reactions | Additional steps increase cost |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the arylpiperazine-methanone scaffold but differ in substituents on the aromatic rings or the piperazine nitrogen. Key examples include:
| Compound Name | Molecular Formula | Key Structural Features | Reference |
|---|---|---|---|
| (5-Fluoro-1H-indol-2-yl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone | C₁₈H₁₆FN₄O | Indole ring replaces fluorophenyl; pyridin-2-yl-piperazine retained | |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | C₁₆H₁₅F₂N₃O | Dual fluorination: 4-fluorophenyl and 2-fluoropyridin-3-yl groups | |
| {4-[4-(2-Fluorophenyl)-piperazin-1-yl]-piperidin-1-yl}-furan-2-yl-methanone | C₂₀H₂₄FN₃O₂ | Piperidine ring inserted between piperazine and methanone; furan substituent | |
| 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]-piperazinyl}ethanone | C₂₂H₂₁FN₃O | Ethyl spacer between methanone and fluorophenyl; indole substitution |
Key Observations :
Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogues:
- Melting Points: (5-Fluoro-1H-indol-2-yl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone: 214–218°C . Di(1H-tetrazol-5-yl)methanone oxime (structural analogue): Decomposes at 288.7°C, stabilized by hydrogen bonding .
- Density: Orthorhombic crystal structures (e.g., Compound 4 in ) show densities ~1.675 g·cm⁻³, suggesting similar packing efficiency for fluorinated methanones.
Pharmacological Activity
While explicit data for the target compound are unavailable, related arylpiperazine-methanones exhibit:
- Dopamine D₄ Receptor Affinity: Compounds like (5-Fluoro-1H-indol-2-yl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone are explored for CNS disorders due to their high affinity for dopamine receptors .
- Selectivity Modulation: The presence of a pyridinyl group (as in the target compound) may reduce off-target effects compared to non-heteroaromatic analogues .
Biological Activity
The compound (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone , also referred to as a pyridazinone derivative, possesses a unique structural configuration that suggests significant biological activity. The presence of both a fluorinated phenyl group and a piperazine moiety enhances its potential interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 222.26 g/mol. Its structure is characterized by:
- A 2-fluorophenyl group, which may influence lipophilicity and bioavailability.
- A pyridin-2-yl-piperazin-1-yl moiety that can enhance binding affinity to biological receptors.
Biological Activity Profile
Research indicates that derivatives similar to (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth. For instance, pyridazinone derivatives have been reported to inhibit tyrosine kinases and phosphodiesterase enzymes, leading to anti-inflammatory and anticancer effects.
- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial strains. Studies have indicated that similar piperazine derivatives can exhibit antibacterial effects through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
- Neuropharmacological Effects : The piperazine ring is known for its presence in numerous psychoactive drugs, suggesting that this compound may also interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects .
The biological activity of (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone can be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation, such as phosphodiesterases and kinases.
| Target Enzyme | Inhibition Type | Biological Effect |
|---|---|---|
| Phosphodiesterase | Competitive | Anti-inflammatory |
| Tyrosine Kinase | Non-competitive | Anticancer |
Case Studies
Several case studies highlight the biological efficacy of compounds related to (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone:
- Study on Anticancer Activity : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer properties.
- Antimicrobial Testing : In vitro tests demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL .
- Neuropharmacological Assessment : Behavioral studies in animal models indicated anxiolytic effects when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders .
Q & A
Q. What are the key synthetic pathways for synthesizing (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Coupling of fluorophenyl and piperazine moieties : Acylation of 2-fluorobenzoyl chloride with 1-(pyridin-2-yl)piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for intermediate validation .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Fluorobenzoyl chloride, 1-(pyridin-2-yl)piperazine, DCM, 0–5°C | Acylation |
| 2 | Triethylamine (1.2 eq), RT, 12 hrs | Neutralize HCl byproduct |
| 3 | Ethanol/water (3:1) recrystallization | Purification |
Q. How is the compound structurally characterized?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridine/fluorophenyl) and piperazine methylene signals (δ 3.0–4.0 ppm) .
- IR Spectroscopy : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and C-F bond (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peak (e.g., [M+H]+ at m/z 298.12) .
Q. What preliminary biological activities have been reported?
- Methodological Answer :
- In vitro assays :
- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) show moderate affinity (IC₅₀ ~100–500 nM) due to fluorophenyl and pyridine motifs .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance acylation efficiency .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Temperature control : Slow addition of acyl chloride at 0–5°C minimizes side reactions .
- Yield data :
| Condition | Yield (%) |
|---|---|
| DCM, RT | 45–55 |
| DMF, 40°C | 65–75 |
Q. What structure-activity relationships (SAR) are critical for modifying this compound?
- Methodological Answer :
- Fluorine substitution : 2-Fluorophenyl enhances metabolic stability and lipophilicity (logP ~2.5) compared to non-fluorinated analogs .
- Piperazine modifications : Replacing pyridin-2-yl with bulkier groups (e.g., pyrimidine) reduces receptor selectivity .
- Key SAR findings :
| Modification | Biological Effect |
|---|---|
| Fluorine → Chlorine | Increased cytotoxicity (IC₅₀ ↓20%) |
| Piperazine → Piperidine | Reduced receptor binding (IC₅₀ ↑300%) |
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Multi-technique validation :
2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
X-ray crystallography : Confirm spatial arrangement of fluorophenyl and pyridine groups (e.g., dihedral angle ~30°) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Pyridine nitrogen forms hydrogen bonds with Ser159 in serotonin receptors (5-HT₂A), while fluorophenyl engages in π-π stacking with Phe339 .
- Kinetic studies : Surface plasmon resonance (SPR) shows fast association (kₐ ~1 × 10⁴ M⁻¹s⁻¹) and slow dissociation (kₑ ~0.01 s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
